![molecular formula C15H23NO B1488628 {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol CAS No. 1455066-73-5](/img/structure/B1488628.png)

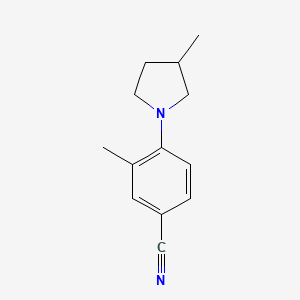

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol

Vue d'ensemble

Description

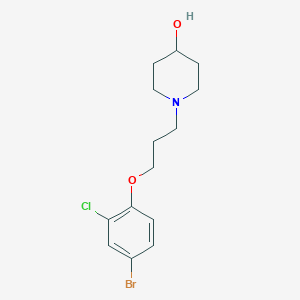

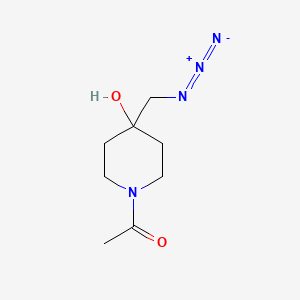

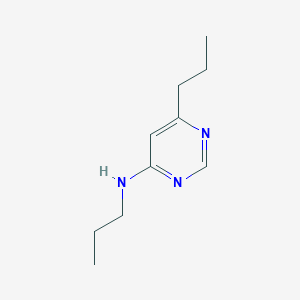

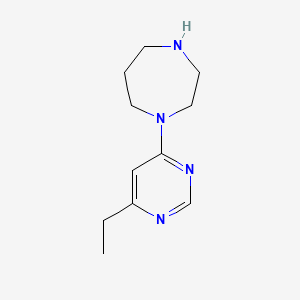

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Characterization Techniques : Research on similar compounds such as [{1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol] and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol demonstrates the use of spectroscopic techniques and X-ray diffraction for synthesis and structural confirmation. These compounds exhibit chair conformation in the piperidine ring and distorted tetrahedral geometry around the S atom, suggesting similar properties for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol (S. Naveen et al., 2015); (H. R. Girish et al., 2008).

Antiproliferative Activity

- Antiproliferative Properties : Research involving diphenyl(piperidin-4-yl) methanol derivatives highlights their potential in cell antiproliferation activity. Certain derivatives have shown potent antiproliferative activity on various carcinoma cell lines, indicating the potential of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in this area (S. B. B. Prasad et al., 2008); (S. Benaka Prasad et al., 2010).

Catalytic Applications

- Catalytic Activities : Compounds like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the ability to catalyze oxidative cyclization, suggesting potential catalytic applications for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar chemical reactions (M. Dönges et al., 2014).

Enantioselective Addition

- Enantioselective Chemical Reactions : Studies on bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol as an organocatalyst for enantioselective Michael addition highlight the potential for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar applications (A. Lattanzi, 2006).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The activity of the 1, 4-disubstituted piperidine structure is modulated by the substituent groups, particularly the hydroxyl group at c-7′ in the methanol analogues .

Biochemical Pathways

Piperidine derivatives are known to play significant roles in various biochemical pathways due to their wide range of biological activities .

Result of Action

It is known that piperidine derivatives have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

[1-[(3,4-dimethylphenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12-3-4-15(9-13(12)2)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBROVMWOSRYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC(CC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)